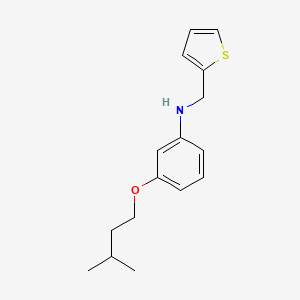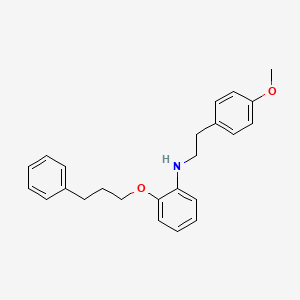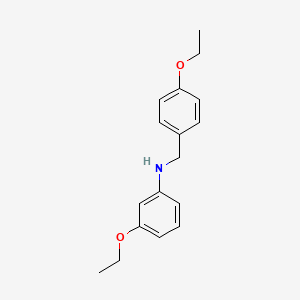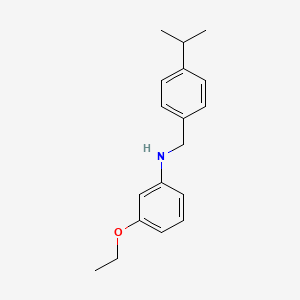![molecular formula C9H19NO3S B1385713 [1-(Propane-1-sulfonyl)piperidin-4-yl]methanol CAS No. 1082861-94-6](/img/structure/B1385713.png)
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol
Overview
Description
“[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol” (PSM) is a molecule that has gained attention in recent years due to its potential applications. It is a compound with the molecular formula C9H19NO3S .
Synthesis Analysis
The synthesis of piperidone derivatives, such as PSM, has been a subject of considerable research . The condensation of diphenyl (piperidin-4-yl)methanol with p-toluenesulfonyl chloride in methylene dichloromethane as solvent and triethylamine as the base has been used for the synthesis of similar compounds .Molecular Structure Analysis
The structure of PSM is related to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . The piperidine ring is in a chair conformation . The compound crystallizes in the monoclinic crystal class in the space group P21/c .Chemical Reactions Analysis
Piperidones, like PSM, serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . They have been synthesized and bio-assayed for their varied activity .Physical And Chemical Properties Analysis
PSM has a molecular weight of 221.32 g/mol. More specific physical and chemical properties were not found in the retrieved papers.Scientific Research Applications
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol has been used in a variety of scientific research applications, such as drug delivery systems, biochemical analysis, and synthesis and purification. In drug delivery systems, this compound has been used to create nanoparticles that can be used to deliver drugs to specific target sites. In biochemical analysis, this compound has been used to study the structure and function of proteins and other molecules. In synthesis and purification, this compound has been used to create and purify organic compounds.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets.
Mode of Action
Piperidine-containing compounds are important synthetic medicinal blocks for drug construction , implying that their interaction with targets could lead to various biochemical changes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions , suggesting that they may influence multiple biochemical pathways.
Result of Action
Some piperidine derivatives have been found to have antiproliferative effects , suggesting that this compound might also have similar effects.
Advantages and Limitations for Lab Experiments
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol has several advantages for lab experiments. It is a relatively inexpensive compound, making it an attractive option for researchers on a budget. It is also relatively stable, making it easy to store and use in experiments. Additionally, it is highly soluble in water, making it easy to work with in aqueous solutions. However, this compound also has some limitations for lab experiments. The compound is not very soluble in organic solvents, making it difficult to work with in organic solvents. Additionally, the compound is not very stable in the presence of strong acids or bases, making it difficult to use in experiments involving these compounds.
Future Directions
There are several potential future directions for [1-(Propane-1-sulfonyl)piperidin-4-yl]methanol. One potential direction is to explore the use of the compound in drug delivery systems. This could involve studying the interaction between this compound and proteins or other molecules in order to better understand how the compound can be used to deliver drugs to specific target sites. Additionally, this compound could be used to study the structure and function of proteins and other molecules in order to gain a better understanding of their roles in the body. Finally, this compound could be used to create and purify organic compounds, which could be used in a variety of research applications.
Biochemical Analysis
Biochemical Properties
[1-(Propane-1-sulfonyl)piperidin-4-yl]methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, piperidine derivatives are known to interact with enzymes involved in neurotransmitter pathways, potentially affecting the synthesis and degradation of neurotransmitters .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are crucial for cell signaling. Additionally, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, toxic or adverse effects may occur, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and the levels of metabolites within cells. The compound may be metabolized through pathways involving oxidation, reduction, or conjugation reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound may be transported across cell membranes through active or passive transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
Properties
IUPAC Name |
(1-propylsulfonylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-2-7-14(12,13)10-5-3-9(8-11)4-6-10/h9,11H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEUTAHZWWGSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385636.png)
![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385637.png)




![N-[4-(2,4-Dichlorophenoxy)butyl]-3-ethoxyaniline](/img/structure/B1385644.png)


![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)
![2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline](/img/structure/B1385651.png)
![2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline](/img/structure/B1385652.png)
![N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-2-(2-ethoxyethoxy)aniline](/img/structure/B1385653.png)
